molecular formula C16H16Cl2O3S B2583155 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol CAS No. 339276-90-3

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol

Cat. No.: B2583155
CAS No.: 339276-90-3
M. Wt: 359.26
InChI Key: RACFFLBKGUTWLS-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is an organic compound that belongs to the class of sulfonyl alcohols. This compound is characterized by the presence of a sulfonyl group attached to a benzyl moiety, along with a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol typically involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-chlorophenyl magnesium bromide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
  • 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol

Uniqueness

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-16(19,13-6-8-14(17)9-7-13)11-22(20,21)10-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFFLBKGUTWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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